Rantidine HCL

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ranitidine hydrochloride is a histamine H2-receptor antagonist that inhibits stomach acid production. It is commonly used in the treatment of peptic ulcer disease, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome by reducing gastric acid production . Ranitidine was discovered in England in 1976 and came into commercial use in 1981 .

準備方法

Synthetic Routes and Reaction Conditions

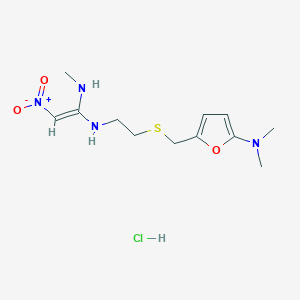

Ranitidine hydrochloride can be synthesized through various methods. One common method involves the reaction of 5-(dimethylamino)methylfurfurylthioethylamine with l-methylthio-l-(N-methylamino)-2-nitroethylene . Another method involves the synthesis of N,N’-substituted l-nitro-2,2-diaminoethylenes, followed by their conversion to ranitidine by condensation with furyl alcohol or furfuryl mercaptan .

Industrial Production Methods

In industrial settings, ranitidine hydrochloride is often produced through the inotropic gelation method to prepare alginate microspheres incorporating polymers such as ethyl cellulose, sodium carboxymethyl cellulose, HPMC, and carbopol . The resulting drug-loaded microspheres exhibit spherical rigidity after cross-linking with a 10% w/v calcium chloride solution .

化学反応の分析

Types of Reactions

Ranitidine hydrochloride undergoes various chemical reactions, including hydrolysis, oxidation, and photolysis .

Common Reagents and Conditions

Hydrolysis: Under strongly acidic or alkaline conditions, ranitidine hydrochloride can undergo hydrolytic cleavage.

Oxidation: Ranitidine can be oxidized using reagents such as hydrogen peroxide.

Photolysis: Ranitidine degrades in the presence of light, particularly under UV irradiation.

Major Products

The major products formed from these reactions include various degradation products, such as nitroso compounds from photolysis and hydrolytic cleavage products .

科学的研究の応用

Ranitidine hydrochloride has a wide range of scientific research applications:

Chemistry: Used in studies involving reaction kinetics and photochemistry.

Biology: Employed in research on histamine receptors and their role in gastric acid secretion.

Medicine: Widely used in the treatment of gastrointestinal conditions such as ulcers and GERD.

Industry: Utilized in the formulation of sustained-release and floating drug delivery systems to enhance bioavailability

作用機序

Ranitidine hydrochloride reduces the secretion of gastric acid by reversibly binding to histamine H2 receptors on gastric parietal cells . This binding inhibits the action of histamine, leading to a decrease in gastric acid secretion. The process involves the inhibition of histamine binding to the H2 receptor, which in turn reduces the production of gastric acid .

類似化合物との比較

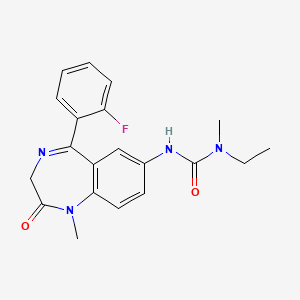

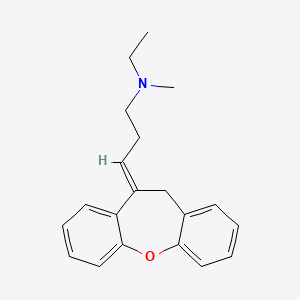

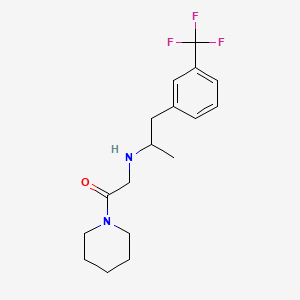

Ranitidine hydrochloride is often compared with other H2-receptor antagonists such as famotidine and cimetidine .

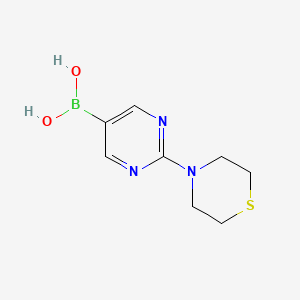

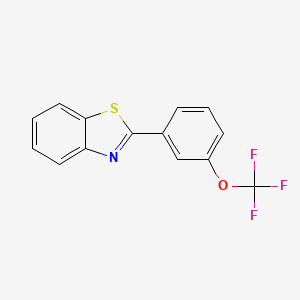

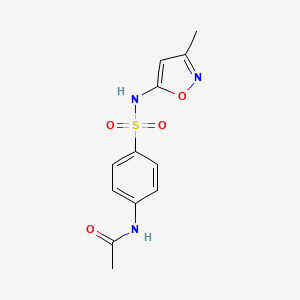

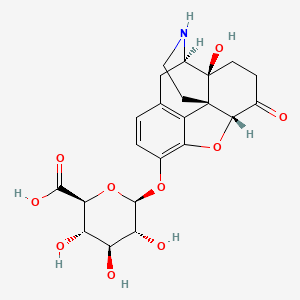

Similar Compounds

Uniqueness

Ranitidine hydrochloride is unique in its balance of efficacy, safety, and fewer drug interactions compared to cimetidine. it has been withdrawn from many markets due to concerns about potential carcinogenic impurities .

特性

分子式 |

C12H21ClN4O3S |

|---|---|

分子量 |

336.84 g/mol |

IUPAC名 |

(E)-1-N'-[2-[[5-(dimethylamino)furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;hydrochloride |

InChI |

InChI=1S/C12H20N4O3S.ClH/c1-13-11(8-16(17)18)14-6-7-20-9-10-4-5-12(19-10)15(2)3;/h4-5,8,13-14H,6-7,9H2,1-3H3;1H/b11-8+; |

InChIキー |

MLZWEMSTVVGHFJ-YGCVIUNWSA-N |

異性体SMILES |

CN/C(=C\[N+](=O)[O-])/NCCSCC1=CC=C(O1)N(C)C.Cl |

正規SMILES |

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)N(C)C.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(Z)-[(5S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B13411981.png)

![Sodium Benzo[a]pyrene-3-sulfate](/img/structure/B13411989.png)

![(2S,5R)-6,6-dideuterio-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13412023.png)

![Benzoyl chloride, 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-](/img/structure/B13412060.png)

![(3R)-5-methyl-3-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]hexanoic acid](/img/structure/B13412074.png)